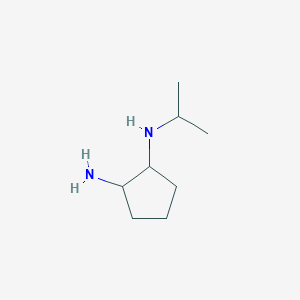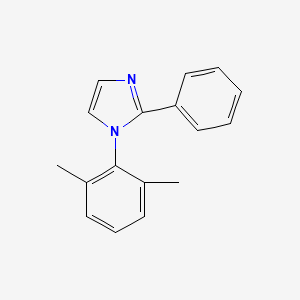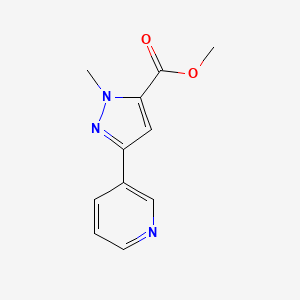![molecular formula C11H14N2O5S B1467024 {(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol CAS No. 1424973-97-6](/img/structure/B1467024.png)
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol
Descripción general
Descripción
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol, also known as 4-nitrophenylsulfonyl pyrrolidin-2-yl methanol and abbreviated as 4-NPSPM, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that has a molecular weight of 282.3 g/mol and a melting point of 180-182 °C. 4-NPSPM is widely used in the synthesis of small-molecule drugs, peptides, and proteins, as well as in the study of enzyme kinetics and protein-protein interactions.
Aplicaciones Científicas De Investigación
4-NPSPM is widely used in scientific research due to its ability to form stable and reversible covalent bonds with proteins. It is used in the synthesis of small-molecule drugs, peptides, and proteins, as well as in the study of enzyme kinetics and protein-protein interactions. 4-NPSPM can also be used to determine the binding affinity of proteins and to study the structure and dynamics of proteins.
Mecanismo De Acción
4-NPSPM forms a covalent bond with the active site of a protein, blocking its activity. This covalent bond is reversible, allowing the protein to be reactivated after the 4-NPSPM is removed. 4-NPSPM can also be used to study the structure and dynamics of proteins, as it can be used to label and track proteins in solution.
Biochemical and Physiological Effects
4-NPSPM has no known biochemical or physiological effects, as it does not enter the body and is not known to interact with any biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Advantages of using 4-NPSPM in lab experiments include its water solubility, its ability to form covalent bonds with proteins, and its reversibility. The main limitation of 4-NPSPM is its relatively low reactivity, which can lead to slow reaction times.
Direcciones Futuras
In the future, 4-NPSPM could be used to study the structure and dynamics of proteins in greater detail, as well as to study the binding affinity of proteins in greater detail. Additionally, 4-NPSPM could be used to develop novel methods for drug delivery, as well as to study the interaction of drugs with target proteins. Finally, 4-NPSPM could be used to develop new methods for drug synthesis and protein engineering.
Propiedades
IUPAC Name |
[(2S)-1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c14-8-10-2-1-7-12(10)19(17,18)11-5-3-9(4-6-11)13(15)16/h3-6,10,14H,1-2,7-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQTGGIIWNCGZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(2S)-1-[(4-Nitrophenyl)sulfonyl]pyrrolidinyl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate](/img/structure/B1466947.png)




![trans-{4-[(R)-1-(4-Fluoro-phenyl)-ethylcarbamoyl]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1466954.png)
![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)

